![molecular formula C₂₇H₂₄O₇ B1139802 1,2,3-Tri-O-benzoyl-4-deoxy-a-L-fucopyranose CAS No. 132867-80-2](/img/structure/B1139802.png)
1,2,3-Tri-O-benzoyl-4-deoxy-a-L-fucopyranose
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Description
1,2,3-Tri-O-benzoyl-4-deoxy-a-L-fucopyranose is a chemical compound used in the biomedical industry to study glycosidases and glycosyltransferases . It is also used as a building block for the synthesis of oligosaccharides as well as for the preparation of glycosyl donors for glycopeptide synthesis .
Molecular Structure Analysis
The molecular formula of 1,2,3-Tri-O-benzoyl-4-deoxy-a-L-fucopyranose is C27H24O7 . It contains total 61 bond(s); 37 non-H bond(s), 21 multiple bond(s), 9 rotatable bond(s), 3 double bond(s), 18 aromatic bond(s), 4 six-membered ring(s), 3 ester(s) (aromatic) and 1 ether(s) (aliphatic) .Scientific Research Applications
Study of Glycosidases and Glycosyltransferases
This compound is used in the biomedical industry to study glycosidases and glycosyltransferases . These enzymes play crucial roles in the metabolism of carbohydrates, and understanding their function can contribute to the development of treatments for various diseases.
Synthesis of Oligosaccharides
1,2,3-Tri-O-benzoyl-4-deoxy-a-L-fucopyranose serves as a building block for the synthesis of oligosaccharides . Oligosaccharides are carbohydrates that consist of a small number of monosaccharides (or sugars) and have numerous applications in food industry, pharmaceuticals, and research.
Preparation of Glycosyl Donors for Glycopeptide Synthesis
This compound is also used for the preparation of glycosyl donors for glycopeptide synthesis . Glycopeptides are molecules that consist of a peptide linked to a carbohydrate, which are important in biological processes and drug development.
Research on Glycosylation Disorders
Research using this compound can contribute to the discovery of treatments for diseases associated with glycosylation disorders . Glycosylation is a critical function in the human body that involves the addition of a carbohydrate to a protein. Disorders in this process can lead to various diseases.
Biomedical Research
In general, this compound is a valuable tool in biomedical research. Its various applications allow researchers to study complex biological processes, synthesize new compounds, and potentially develop treatments for various diseases .
properties
IUPAC Name |
[(2S,3S,4R,6S)-2,3-dibenzoyloxy-6-methyloxan-4-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O7/c1-18-17-22(32-24(28)19-11-5-2-6-12-19)23(33-25(29)20-13-7-3-8-14-20)27(31-18)34-26(30)21-15-9-4-10-16-21/h2-16,18,22-23,27H,17H2,1H3/t18-,22+,23-,27-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPRQSQRWYABQL-INPPHVCUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]([C@@H]([C@@H](O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401240132 |
Source
|
Record name | α-L-xylo-Hexopyranose, 4,6-dideoxy-, tribenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401240132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Tri-O-benzoyl-4-deoxy-alpha-L-fucopyranose | |
CAS RN |
132867-80-2 |
Source
|
Record name | α-L-xylo-Hexopyranose, 4,6-dideoxy-, tribenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132867-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-L-xylo-Hexopyranose, 4,6-dideoxy-, tribenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401240132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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